molecular formula C20H23ClN4O B2643160 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride CAS No. 1185038-55-4

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride

Cat. No. B2643160
CAS RN: 1185038-55-4
M. Wt: 370.88
InChI Key: YLTIPAGQZAYLGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds with similar structural components, such as naphthalene derivatives and piperazine or imidazol moieties, often focuses on their interactions with biological receptors. For instance, studies on cannabinoids and related compounds explore how modifications to the chemical structure impact binding to receptors, shedding light on the design of new therapeutic agents with specific pharmacological profiles (Shim et al., 2002).

Synthesis and Pharmacological Evaluation

Compounds incorporating elements such as naphthalene and piperazine have been synthesized and evaluated for various pharmacological activities. These include potential anticonvulsant (Ghareb et al., 2017) and anticancer properties (Gouhar & Raafat, 2015), indicating the broad interest in these chemical frameworks for therapeutic development.

Antimicrobial Activity

The design and synthesis of new molecules that incorporate structural features like piperazine and imidazole have also been directed towards evaluating antimicrobial activities. Such studies aim to identify novel compounds that could serve as leads in the development of new antibiotics or antifungal agents, reflecting the ongoing search for effective solutions to drug-resistant infections (Patel et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

Research into compounds with similar structural motifs has contributed to the development of SERMs, highlighting the potential of these chemical structures in modulating estrogen receptors with specificity, leading to applications in treating conditions such as osteoporosis and certain types of cancer (Palkowitz et al., 1997).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Safety Data Sheets (SDS) are often used for this purpose .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.ClH/c1-2-22-10-9-21-20(22)24-13-11-23(12-14-24)19(25)18-8-7-16-5-3-4-6-17(16)15-18;/h3-10,15H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTIPAGQZAYLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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